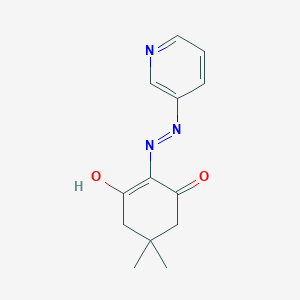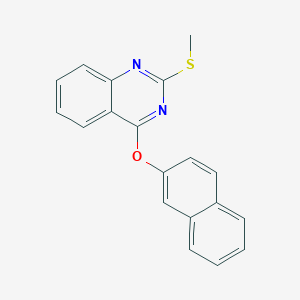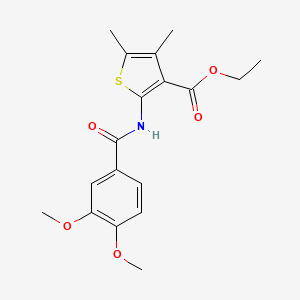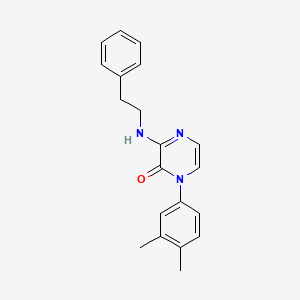
1-(3,4-dimethylphenyl)-3-(phenethylamino)-2(1H)-pyrazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethylphenyl)-3-(phenethylamino)-2(1H)-pyrazinone is a synthetic compound that has been used in scientific research for its potential pharmacological effects. This compound is also known as Phenethylamino-pyrazinone or PEP. The chemical structure of PEP is shown below:
Mécanisme D'action
The exact mechanism of action of PEP is not fully understood. However, it is known that PEP acts as a potent inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators and oxidative stress-related molecules. By inhibiting these enzymes, PEP may reduce inflammation and oxidative stress in the body.
Effets Biochimiques Et Physiologiques
PEP has been shown to have a variety of biochemical and physiological effects in animal models. Some of the effects include:
1. Reduction of inflammation: PEP has been shown to reduce inflammation in animal models of inflammation. This suggests that PEP may have potential as a therapeutic agent for the treatment of inflammatory disorders.
2. Reduction of oxidative stress: PEP has been shown to reduce oxidative stress in vitro and in animal models. This suggests that PEP may have potential as a therapeutic agent for the treatment of oxidative stress-related disorders.
3. Anticancer effects: PEP has been shown to have anticancer effects in vitro and in animal models of cancer. This suggests that PEP may have potential as a therapeutic agent for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
PEP has several advantages and limitations for lab experiments. Some of the advantages include:
1. PEP is a synthetic compound that can be easily synthesized in the lab.
2. PEP has been extensively studied for its potential pharmacological effects.
3. PEP has been shown to have a variety of biochemical and physiological effects in animal models.
Some of the limitations of PEP include:
1. The exact mechanism of action of PEP is not fully understood.
2. The pharmacokinetics of PEP are not well characterized.
3. The safety of PEP has not been fully evaluated.
Orientations Futures
There are several future directions for research on PEP. Some of the directions include:
1. Further studies on the mechanism of action of PEP.
2. Evaluation of the pharmacokinetics and safety of PEP in animal models and humans.
3. Development of PEP derivatives with improved pharmacological properties.
4. Evaluation of the potential therapeutic effects of PEP in clinical trials.
Conclusion:
In conclusion, 1-(3,4-dimethylphenyl)-3-(phenethylamino)-2(1H)-pyrazinone is a synthetic compound that has been extensively studied for its potential pharmacological effects. PEP has been shown to have anti-inflammatory, antioxidant, and anticancer effects in vitro and in animal models. Further research is needed to fully understand the mechanism of action of PEP and to evaluate its potential therapeutic effects in humans.
Méthodes De Synthèse
PEP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with phenethylamine to yield PEP.
Applications De Recherche Scientifique
PEP has been studied for its potential pharmacological effects in a variety of areas. Some of the areas of research include:
1. Anti-inflammatory effects: PEP has been shown to have anti-inflammatory effects in animal models of inflammation. This suggests that PEP may have potential as a therapeutic agent for the treatment of inflammatory disorders.
2. Antioxidant effects: PEP has been shown to have antioxidant effects in vitro. This suggests that PEP may have potential as a therapeutic agent for the treatment of oxidative stress-related disorders.
3. Anticancer effects: PEP has been shown to have anticancer effects in vitro and in animal models of cancer. This suggests that PEP may have potential as a therapeutic agent for the treatment of cancer.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-phenylethylamino)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-15-8-9-18(14-16(15)2)23-13-12-22-19(20(23)24)21-11-10-17-6-4-3-5-7-17/h3-9,12-14H,10-11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWOMWNAUXZASO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)NCCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2671811.png)
![2-chloro-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2671812.png)
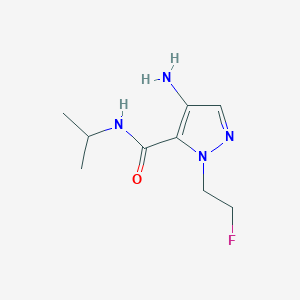
![4-methyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2671815.png)


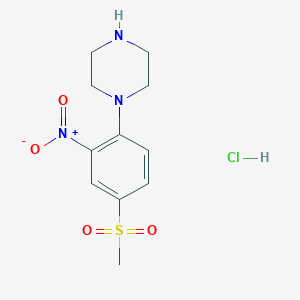
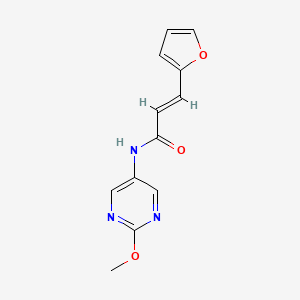
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate](/img/structure/B2671824.png)

